{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol
Overview
Description
{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. This compound is also known as CCEPM and has a molecular formula of C17H18Cl2O3.
Mechanism of Action
The mechanism of action of {3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes that are involved in the growth and proliferation of cancer cells. Additionally, CCEPM may also work by reducing the levels of amyloid-beta peptides in the brain, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of specific enzymes that are involved in cancer cell growth and proliferation. Additionally, CCEPM has been found to reduce the levels of amyloid-beta peptides in the brain, which may help to prevent the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using {3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol in lab experiments is its high yield and purity. Additionally, this compound has been found to be relatively stable and easy to handle. However, one of the limitations of using CCEPM in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of {3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol. One potential direction is the further investigation of its anticancer properties, particularly in vivo studies. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of Alzheimer's disease. Finally, further studies are needed to evaluate the potential toxicity of CCEPM and its safety profile in different applications.
Scientific Research Applications
{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol has been used in various scientific research studies due to its potential applications in different fields. This compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. Additionally, CCEPM has also been studied for its potential applications in the treatment of Alzheimer's disease.
properties
IUPAC Name |
[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-2-20-15-8-11(9-19)7-14(18)16(15)21-10-12-5-3-4-6-13(12)17/h3-8,19H,2,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCCLHJONNWRPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)Cl)OCC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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